molecular formula C9H17ClN4S B1463176 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1158560-78-1

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1463176
CAS No.: 1158560-78-1
M. Wt: 248.78 g/mol
InChI Key: WQMUWYJSCKJWPO-UHFFFAOYSA-N
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Description

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that contains a triazole ring, a piperidine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate halogenated precursor.

    Addition of the Thiol Group: The thiol group can be added through a thiolation reaction using thiourea or a similar reagent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds and nucleophiles.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol sulfate
  • 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol nitrate

Uniqueness

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMUWYJSCKJWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158560-78-1
Record name 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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